molecular formula C18H16F6N4O4 B455261 1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Cat. No.: B455261
M. Wt: 466.3g/mol
InChI Key: LJGATORIOZPWNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of trifluoromethyl groups and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the high reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the pyrazole rings.

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable synthetic methods. For example, the lithiation of intermediates followed by trapping with electrophiles has been employed to achieve functionalization at specific positions . This method allows for the efficient production of the desired compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-hydroxy-1-methyl-5-(trifluoromethyl)pyrazole

Uniqueness

1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its dual pyrazole rings and multiple trifluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16F6N4O4

Molecular Weight

466.3g/mol

IUPAC Name

[4-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole-1-carbonyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H16F6N4O4/c1-9-7-15(31,17(19,20)21)27(25-9)13(29)11-3-5-12(6-4-11)14(30)28-16(32,18(22,23)24)8-10(2)26-28/h3-6,31-32H,7-8H2,1-2H3

InChI Key

LJGATORIOZPWNF-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O

Origin of Product

United States

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